4-[2-(1H-Imidazol-1-yl)ethyl]phenol
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Overview
Description
4-[2-(1H-Imidazol-1-yl)ethyl]phenol is an organic compound that belongs to the class of phenylimidazoles. These compounds are characterized by a benzene ring linked to an imidazole ring through a carbon-carbon or carbon-nitrogen bond . Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . This compound is known for its diverse chemical and biological properties, making it a significant subject of study in various scientific fields.
Preparation Methods
The synthesis of 4-[2-(1H-Imidazol-1-yl)ethyl]phenol can be achieved through several methods. One common method involves the N-alkylation of imidazole derivatives with 4-alkoxybenzyl chlorides . Another method is the O-alkylation of 4-[(1H-imidazol-1-yl)methyl]phenol derivatives . These reactions typically require specific conditions such as the presence of a base and a suitable solvent. Industrial production methods often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
4-[2-(1H-Imidazol-1-yl)ethyl]phenol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride . Substitution reactions often involve halogenating agents such as bromine or chlorine. The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the phenol group can lead to the formation of quinones, while reduction can yield hydroquinones.
Scientific Research Applications
4-[2-(1H-Imidazol-1-yl)ethyl]phenol has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules . In biology, it is studied for its potential antibacterial, antifungal, and antiviral properties . In medicine, derivatives of this compound are explored for their therapeutic potential in treating various diseases, including cancer and infectious diseases . In industry, it is used in the development of new materials and as a catalyst in various chemical reactions .
Mechanism of Action
The mechanism of action of 4-[2-(1H-Imidazol-1-yl)ethyl]phenol involves its interaction with specific molecular targets and pathways. For instance, it produces nitric oxide, a messenger molecule with diverse functions throughout the body . In macrophages, nitric oxide mediates tumoricidal and bactericidal actions . The imidazole ring in the compound can also bind to the heme iron atom of ferric cytochrome P450, affecting various biochemical pathways .
Comparison with Similar Compounds
4-[2-(1H-Imidazol-1-yl)ethyl]phenol can be compared with other similar compounds such as clemizole, etonitazene, and enviroxime . These compounds also contain the imidazole ring and exhibit similar biological activities. this compound is unique due to its specific substitution pattern and the presence of the phenol group, which imparts distinct chemical and biological properties. Other similar compounds include astemizole, omeprazole, and pantoprazole, which are used for their antihistaminic and antiulcer activities .
Properties
CAS No. |
80200-06-2 |
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Molecular Formula |
C11H12N2O |
Molecular Weight |
188.23 g/mol |
IUPAC Name |
4-(2-imidazol-1-ylethyl)phenol |
InChI |
InChI=1S/C11H12N2O/c14-11-3-1-10(2-4-11)5-7-13-8-6-12-9-13/h1-4,6,8-9,14H,5,7H2 |
InChI Key |
GNEGQWVZASEYDC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1CCN2C=CN=C2)O |
Origin of Product |
United States |
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